5-Iodo-3-(trifluoromethyl)pyridin-2(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol typically involves the iodination of 3-(trifluoromethyl)pyridin-2-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-ol with an azide group replacing the iodine .
Scientific Research Applications
5-Iodo-3-(trifluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-iodo-pyridin-2-ol
- 6-Iodo-5-methoxypyridin-3-ol
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Uniqueness
5-Iodo-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C6H3F3INO |
---|---|
Molecular Weight |
288.99 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2,4H |
InChI Key |
MVKZHVAKMDBNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1C(F)(F)F)I |
Origin of Product |
United States |
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